({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid
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Overview
Description
({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid: is a complex organic compound that features a benzyl group, a thienylmethyl group, and an amino-carbonothioyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid typically involves multi-step organic reactions. One common approach is to start with the thienylmethylamine, which is then reacted with benzyl chloride to form the benzyl(thien-2-ylmethyl)amine intermediate. This intermediate is subsequently reacted with carbon disulfide and chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid: can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonothioyl group can produce amines.
Scientific Research Applications
({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid involves its interaction with specific molecular targets. The benzyl and thienyl groups may facilitate binding to proteins or enzymes, while the carbonothioyl group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its medicinal properties and used in the synthesis of various pharmaceuticals.
2-Aminothiazole: Widely studied for its biological activities, including anticancer and antimicrobial properties.
Benzylamine: A simpler analogue that serves as a precursor in organic synthesis.
Uniqueness
({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid: is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyl and thienyl groups, along with the carbonothioyl moiety, allows for diverse interactions and applications that are not possible with simpler analogues.
Properties
IUPAC Name |
2-[[benzyl(thiophen-2-ylmethyl)carbamothioyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(19)9-16-15(20)17(11-13-7-4-8-21-13)10-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTAXEVITSLTHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CS2)C(=S)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788275 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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